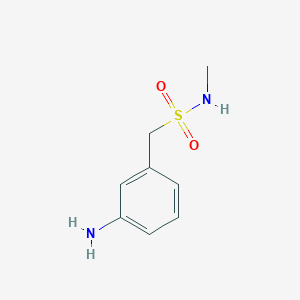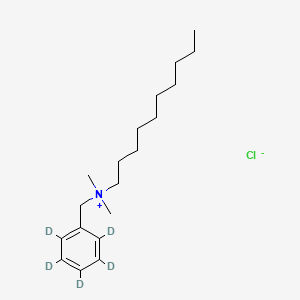
Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride is a deuterated quaternary ammonium compound. It is characterized by the presence of deuterium atoms at specific positions on the benzyl ring, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The compound is known for its stability and hygroscopic nature, making it a valuable tool in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride typically involves the alkylation of benzylamine with deuterated methyl iodide, followed by quaternization with decyl chloride. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to maintain the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an isotopic label in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of antimicrobial agents and surfactants
Mechanism of Action
The mechanism of action of Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. The deuterium atoms enhance its stability and allow for detailed studies using isotopic labeling techniques .
Comparison with Similar Compounds
- Benzyldodecyldimethylammonium chloride
- Benzyllauryldimethylammonium chloride
- Lauralkonium chloride
Comparison: Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for specific isotopic labeling applications. In contrast, similar compounds without deuterium are primarily used for their antimicrobial properties but lack the specialized applications in isotopic studies .
Properties
Molecular Formula |
C19H34ClN |
|---|---|
Molecular Weight |
317.0 g/mol |
IUPAC Name |
decyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1/i11D,12D,13D,15D,16D; |
InChI Key |
TTZLKXKJIMOHHG-PTLHYMLTSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

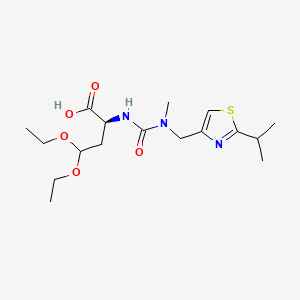

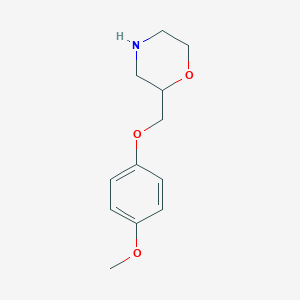
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
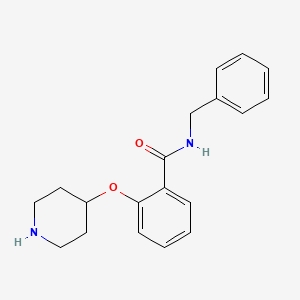
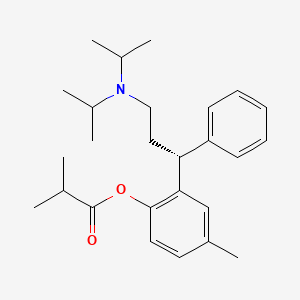
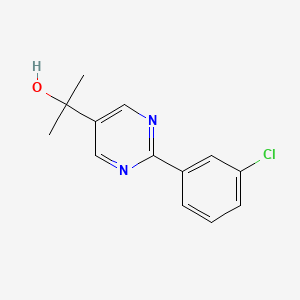
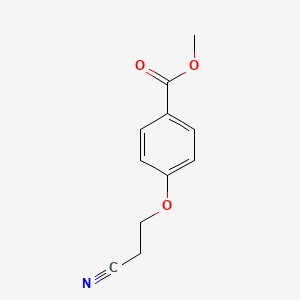
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)

